1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
Description
1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a fluorophenyl group, a piperazine ring, and a sulfonylphenyl group
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-18-5-6-19(17-22(18)31(29,30)27-11-3-2-4-12-27)23(28)26-15-13-25(14-16-26)21-9-7-20(24)8-10-21/h5-10,17H,2-4,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXQQUFDZPJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogenated compounds for substitution reactions). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique chemical structure and biological activity.
Biochemistry: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes, blocking their activity and leading to specific biological effects . The compound’s unique structure allows it to bind selectively to these targets, modulating their function and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares a similar piperazine core structure and is used in the synthesis of various pharmaceuticals.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another related compound with a similar chemical scaffold, studied for its potential as a cannabinoid receptor inverse agonist.
Uniqueness
What sets 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and pharmacology, offering potential for the development of new therapeutic agents.
Biological Activity
The compound 1-(4-fluorophenyl)-4-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]piperazine is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with various aryl and sulfonyl halides. The process is characterized by mild reaction conditions, often employing solvents such as N,N-dimethylformamide (DMF) and bases like potassium carbonate. Spectroscopic techniques are used to characterize the final product, confirming its structure and purity.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacological Effects
- Acetylcholinesterase Inhibition : Several derivatives of piperazine compounds have shown promising AChE inhibitory activity. In comparative studies, some derivatives demonstrated efficacy comparable to neostigmine, a standard AChE inhibitor .
- Antidepressant Activity : Preliminary studies suggest that modifications in the piperazine structure can lead to compounds with antidepressant properties. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
- Antipsychotic Potential : The structural features of this compound indicate potential antipsychotic activity, which may be attributed to its interaction with dopamine receptors .
Case Study 1: Efficacy in Alzheimer’s Disease Models
A study evaluated the efficacy of various piperazine derivatives in animal models of Alzheimer's disease. The compound was tested for its ability to improve cognitive function and reduce amyloid plaque formation. Results indicated that certain derivatives significantly improved memory performance in treated animals compared to controls .
Case Study 2: Neuroprotective Effects
Research published in Bioorganic & Medicinal Chemistry highlighted the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and protect neuronal cells from apoptosis .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
